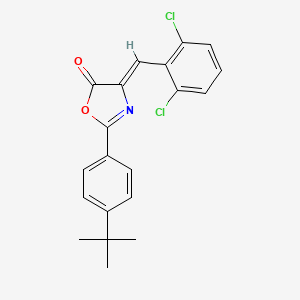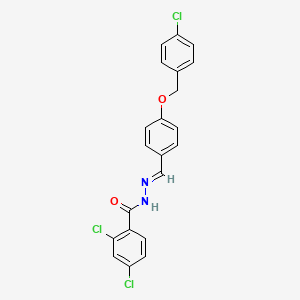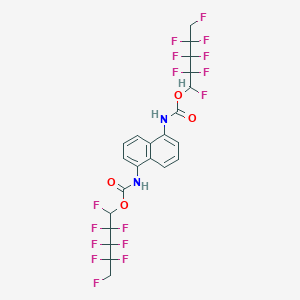![molecular formula C26H23Br2N3O2 B11549068 N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B11549068.png)
N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide is a complex organic compound that features an indole core, a benzyl group, and a dibromo-substituted phenoxyacetohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Benzylation: The indole core is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Hydrazide Formation: The dibromo-substituted phenoxyacetohydrazide is synthesized by reacting 2,6-dibromo-4-methylphenol with chloroacetic acid, followed by the reaction with hydrazine hydrate.
Condensation Reaction: Finally, the benzylated indole and the dibromo-substituted phenoxyacetohydrazide are condensed under reflux conditions in the presence of an acid catalyst to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The dibromo groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenoxyacetohydrazides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate due to its unique structural features.
Industry: Could be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole core and hydrazide moiety. These interactions can lead to the modulation of biological pathways, resulting in its observed bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds such as indole-3-carbinol and indomethacin share the indole core.
Hydrazides: Compounds like isoniazid and hydralazine contain the hydrazide functional group.
Uniqueness
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide is unique due to the combination of its indole core, benzyl group, and dibromo-substituted phenoxyacetohydrazide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Eigenschaften
Molekularformel |
C26H23Br2N3O2 |
|---|---|
Molekulargewicht |
569.3 g/mol |
IUPAC-Name |
N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-2-(2,6-dibromo-4-methylphenoxy)acetamide |
InChI |
InChI=1S/C26H23Br2N3O2/c1-17-12-22(27)26(23(28)13-17)33-16-25(32)30-29-14-21-18(2)31(15-19-8-4-3-5-9-19)24-11-7-6-10-20(21)24/h3-14H,15-16H2,1-2H3,(H,30,32)/b29-14+ |
InChI-Schlüssel |
PNCBUHJFRBFENW-IPPBACCNSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C)Br |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N,N-diethyl-2-oxoacetamide](/img/structure/B11548994.png)

![2,4-dibromo-6-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11549009.png)
![N-({N'-[(Z)-[5-(4-Bromophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11549011.png)
![(5E)-5-[4-(dimethylamino)-3-nitrobenzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11549013.png)
![2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11549021.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11549029.png)
![2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11549036.png)
![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(2,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B11549048.png)
![N-[(E)-anthracen-9-ylmethylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11549050.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11549061.png)
![2-bromo-N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11549063.png)

